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Compound of Interest

Compound Name: 1-Benzyl-4-phenyl-1,2,3-triazole

A Comprehensive Guide to the Crystal Structure and Hirshfeld Analysis of 1,2,3-Triazole
Derivatives for Researchers and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, valued for its role in creating
compounds with a wide array of biological activities.[1] Understanding the three-dimensional
structure and intermolecular interactions of these derivatives is paramount for effective drug
design and development. This guide provides a comparative overview of the crystal structure
and Hirshfeld surface analysis of different 1,2,3-triazole derivatives, supported by experimental
data and detailed methodologies.

Comparative Analysis of Crystal Structures

The spatial arrangement of atoms and molecules in a crystal lattice significantly influences a
compound's physical and biological properties. X-ray crystallography is the definitive method
for determining these structures.[2] Below is a comparison of crystallographic data for two
distinct series of 1,2,3-triazole derivatives.

Table 1: Comparative Crystallographic Data for 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol
Derivatives|[3][4]
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Table 2: Crystallographic Data for a Pentacyclic Triterpene 1,2,3-Triazole Derivative[5]
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Hirshfeld Surface Analysis: Deconstructing

Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular
interactions within a crystal.[6] The analysis partitions the crystal space into regions where the
electron density of a pro-molecule dominates, providing insights into close contacts between
neighboring molecules.
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Table 3: Comparative Hirshfeld Surface Analysis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol
Derivatives[4][7]

C--H/H---C O---H/H---O N---H/H---N X-=-H/H---X
Compound H---H (%)

(%) (%) (%) (%)*
6a 45.1 24.3 11.5 10.1
6b 45.2 24.2 11.4 10.1 9.0 (F)
6C 45.0 24.4 11.6 10.0 9.0 (Cl)
6d 45.1 24.3 11.5 10.1 9.0 (Cl)
6e 44.9 24.5 11.7 9.9 9.0 (CI)

*X represents a halogen atom (F or ClI).

Table 4: Hirshfeld Surface Analysis of a Dihydroquinoxaline-1,2,3-triazole Derivative[8]

Interaction Contribution (%)
H---H 52.7

N---H/H---N 18.9

C---H/H---C 17.0

O---H/H---O

The data reveals that H---H, C---H, and heteroatom:-:-H interactions are the most significant
contributors to the crystal packing of these 1,2,3-triazole derivatives.[4][8]

Experimental Protocols
Synthesis of 1,2,3-Triazole Derivatives

A common and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the
Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC), often referred to as "click chemistry".

[5]9]
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General Procedure:

e An azide derivative is reacted with a terminal alkyne in a suitable solvent (e.g., DMF, t-
BuOH/H20).[9]

o A copper(l) catalyst, often generated in situ from CuSOa4-5H20 and a reducing agent like
sodium ascorbate, is added to the reaction mixture.[9]

e The reaction is typically stirred at room temperature until completion, monitored by thin-layer
chromatography (TLC).[9]

e The product is then isolated through filtration or extraction and purified by recrystallization or
column chromatography.[3]

Single-Crystal X-ray Diffraction
This technique provides precise information about the three-dimensional structure of a
molecule.[2]

Methodology:

o Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated
solution of the compound in a suitable solvent (e.g., acetonitrile, methanol, or acetone).[3][5]

» Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is
collected at a controlled temperature, typically 100-120 K, using monochromatic radiation
(e.g., Mo Ka or Cu Ka).[3]

 Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically.
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
[10]

Hirshfeld Surface Analysis

This analysis is performed using specialized software to explore intermolecular interactions.

Procedure:
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e The crystallographic information file (CIF) obtained from X-ray diffraction is used as the input.
o Hirshfeld surfaces are generated using software such as CrystalExplorer.[11]

e The surfaces are mapped with properties like dnorm (normalized contact distance), which
highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate
contacts shorter than the van der Waals radii, white regions represent contacts around the
van der Waals separation, and blue regions show longer contacts.[7]

» 2D fingerprint plots are generated to quantify the contribution of different types of
intermolecular contacts to the overall crystal packing.[12]

Workflow and Logical Relationships

The following diagram illustrates the typical workflow from the synthesis of 1,2,3-triazole
derivatives to their structural and interaction analysis.
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Workflow for Crystal Structure and Hirshfeld Analysis of 1,2,3-Triazole Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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